molecular formula C18H20FNO5 B8307674 2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester

2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester

Cat. No. B8307674
M. Wt: 349.4 g/mol
InChI Key: OCZFSNRTWGVUHU-UHFFFAOYSA-N
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Patent
US08349828B2

Procedure details

To a suspension of NaH (60% dispersion in oil, 0.88 g, 22 mmol) in THF (100 mL), was added diethyl malonate (3.79 g, 23.66 mmol). The reaction mixture was cooled to 0° C. and 8-bromomethyl-7-fluoro-2-methoxy-quinoline (5.4 g, 20 mmol) was added in one portion. The reaction proceeded 30 min at 0° C. and 15 min at rt. The reaction mixture was quenched by adding water (20 mL) and 10% NaHSO4 (100 mL). The two layers were decanted and the aq. layer was extracted once with EA (100 mL). The combined org. layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was purified by CC (Hept-EA 4:1) to afford the title compound as a yellowish oil (6.4 g). The product was contaminated with 20% of diethyl malonate.
Name
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]1[C:17]([F:28])=[CH:18][CH:19]=[C:20]2[C:25]=1[N:24]=[C:23]([O:26][CH3:27])[CH:22]=[CH:21]2>C1COCC1>[CH2:12]([O:11][C:3](=[O:10])[CH:4]([CH2:15][C:16]1[C:17]([F:28])=[CH:18][CH:19]=[C:20]2[C:25]=1[N:24]=[C:23]([O:26][CH3:27])[CH:22]=[CH:21]2)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.79 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
BrCC=1C(=CC=C2C=CC(=NC12)OC)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding water (20 mL) and 10% NaHSO4 (100 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were decanted
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted once with EA (100 mL)
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by CC (Hept-EA 4:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC=1C(=CC=C2C=CC(=NC12)OC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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